

In-Depth Technical Guide: UNC0737 (CAS No. 1327276-39-0)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0737 is a chemical compound primarily utilized in biomedical research as a negative control for its structurally similar and potent analog, UNC0638, an inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This guide provides a comprehensive overview of **UNC0737**, including its chemical properties, mechanism of inaction, and detailed experimental protocols. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

UNC0737 is a synthetic organic molecule belonging to the quinazoline class of compounds. Its fundamental properties are detailed below.



Property	Value	Reference
CAS Number	1327276-39-0	[1]
IUPAC Name	2-Cyclohexyl-N-(1- isopropylpiperidin-4-yl)-6- methoxy-N-methyl-7-(3- (pyrrolidin-1- yl)propoxy)quinazolin-4-amine	[1]
Molecular Formula	C31H49N5O2	[1]
Molecular Weight	523.77 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in DMSO	

Mechanism of Action (or Inaction)

UNC0737 was specifically designed as a negative control for UNC0638, a potent inhibitor of the G9a and GLP histone methyltransferases.[2] G9a and GLP are key enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2]

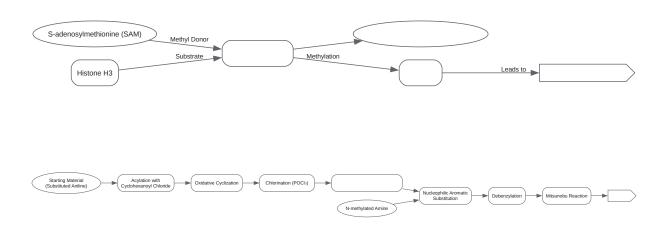
The potency of UNC0638 is derived, in part, from a hydrogen bond interaction between the secondary amine on its quinazoline core and the aspartate residue Asp1083 in the active site of G9a.[2] UNC0737 is the N-methyl analog of UNC0638, meaning a methyl group replaces the hydrogen on this secondary amine.[2] This modification eliminates the critical hydrogen bond, drastically reducing its affinity for G9a and GLP, rendering it a poor inhibitor.[2] This makes UNC0737 an ideal tool to differentiate on-target effects of G9a/GLP inhibition from off-target or compound-specific effects in cellular and in vivo studies.

It is important to note that some commercial vendors have classified **UNC0737** as a choline kinase inhibitor. However, a thorough review of the primary scientific literature reveals no evidence to support this claim. Its primary and validated role in research is as a negative control for G9a/GLP inhibition.



G9a/GLP Signaling Pathway

The signaling pathway involving G9a and GLP is central to epigenetic regulation of gene expression. A simplified representation of this pathway is provided below.



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References

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- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells -PMC [pmc.ncbi.nlm.nih.gov]
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